molecular formula C11H20O2 B2567410 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one CAS No. 88795-86-2

1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one

Cat. No.: B2567410
CAS No.: 88795-86-2
M. Wt: 184.279
InChI Key: LIZFMFUFFJOVCU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one is a ketone derivative featuring a tetrahydropyran ring substituted with two methyl groups at the 2-position and a butan-1-one moiety at the 4-position. The butanone chain likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-10(12)9-6-7-13-11(2,3)8-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFMFUFFJOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with butanone under specific conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, in an ether solvent. The reaction is carried out at low temperatures, followed by gradual warming to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Biological Studies: It is employed in cell biology research as a reagent for various biochemical assays.

    Industrial Applications: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites of enzymes, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butan-1-one and related compounds, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number References
This compound (target compound) Not explicitly listed Inferred ~184.27* - 2,2-Dimethyltetrahydropyran ring
- Butan-1-one chain
Not available N/A
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one C10H18O2 170.25 - 2,2-Dimethyltetrahydropyran ring
- Propan-1-one chain (shorter ketone)
77642-82-1
1-(Tetrahydro-2H-pyran-4-yl)propan-1-one C8H14O2 142.20 - Unsubstituted tetrahydropyran ring
- Propan-1-one chain
7464-18-8
1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one C20H27N2O 311.44 - Piperazine ring with methyl and propenyl substituents
- Butan-1-one chain
Not available
1-(4-Cyclohexylphenyl)butan-1-one C16H22O 230.35 - Cyclohexylphenyl aromatic group
- Butan-1-one chain
70211-02-8
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-one C13H20O 192.30 - Cyclohexenyl substituent
- Butan-2-one (ketone at position 2)
17283-81-7

*Estimated based on the molecular formula C11H20O2.

Key Comparisons

Substituent Effects on Reactivity and Stability The 2,2-dimethyltetrahydropyran group in the target compound increases steric hindrance compared to unsubstituted tetrahydropyran analogs (e.g., 1-(tetrahydro-2H-pyran-4-yl)propan-1-one, ). This may reduce enzymatic degradation, enhancing metabolic stability in biological systems .

Ketone Chain Length and Position The butan-1-one chain in the target compound provides greater conformational flexibility compared to propan-1-one analogs (e.g., ), which may influence binding affinity in drug-receptor interactions .

Synthetic Accessibility

  • Related compounds, such as 1-(4-cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (), highlight the impact of reaction conditions on yield. For example, anhydrous DMF vs. DCM can increase yields from 70% to 82%, suggesting solvent polarity and moisture sensitivity are critical for efficient synthesis .
  • Clemmensen reductions () are a viable method for deoxygenating ketones to alkanes in related structures, which may apply to intermediates in the target compound’s synthesis .

Biological and Pharmacological Relevance Piperazine-containing butanones (e.g., ) are noted for clandestine production and lack of therapeutic use per WHO reports, underscoring regulatory challenges for structurally similar compounds . Arylpiperazine derivatives () often exhibit high affinity for serotonin and dopamine receptors, whereas pyran-based ketones may prioritize metabolic stability over receptor specificity .

Biological Activity

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one is an organic compound with the molecular formula C11H20O2. It is classified as a ketone derivative featuring a tetrahydropyran ring. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

The synthesis of this compound typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with butanone, often facilitated by Grignard reagents under controlled conditions. The compound's structure enables it to participate in various chemical reactions, including oxidation and reduction processes, which can modify its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The ketone group allows for the formation of hydrogen bonds or covalent interactions with active sites on enzymes, thereby modulating their activity. The structural features provided by the tetrahydropyran ring contribute to the compound's binding affinity and specificity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress.
  • Vasorelaxant Effects : Some studies suggest that derivatives of similar structures exhibit vasorelaxant properties, indicating potential applications in cardiovascular health .

Case Studies

  • Vasorelaxant Activity : A series of studies have investigated compounds similar to this compound for their vasorelaxant effects. These studies demonstrated that certain synthesized derivatives could induce vasodilation and have bradycardic effects, suggesting a mechanism that may be beneficial for treating hypertension or related cardiovascular conditions .
  • Anticancer Potential : The compound's structural analogs have been explored for anticancer activity, particularly in inhibiting specific cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-oneSimilar structure with propanone groupAntioxidant properties
3,4-Dihydro-2H-pyranLacks butanone groupUsed as an intermediate in organic synthesis
1-(3-Hydroxybutyl)-tetrahydropyranRelated structureInvestigated for neuroprotective effects

Q & A

Basic: What are the established synthetic routes for 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via retrosynthetic analysis leveraging AI-powered tools (e.g., Template_relevance models) to predict feasible routes based on databases like Reaxys and Pistachio . Continuous-flow methods, as described for diazomethane synthesis, may enhance reproducibility and safety by minimizing intermediate decomposition . Optimization requires tuning parameters such as temperature, solvent polarity, and catalyst loading. Comparative studies with structurally similar ketones (e.g., 2,2-Dimethyltetrahydropyran-4-one) suggest that steric hindrance from the dimethyl group necessitates prolonged reaction times or elevated temperatures to achieve high yields .

Basic: How is X-ray crystallography applied to determine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (a widely validated refinement program) is critical for resolving the compound’s stereochemistry and confirming the tetrahydro-2H-pyran ring conformation . Challenges include addressing thermal motion artifacts in the 2,2-dimethyl substituents and potential twinning in low-symmetry space groups. High-resolution data (e.g., <1.0 Å) and iterative refinement of anisotropic displacement parameters improve accuracy. For macromolecular applications, SHELXPRO can interface with crystallographic pipelines to handle large datasets .

Advanced: How does the compound’s stability under UV-Vis radiation impact experimental design in photochemical studies?

Methodological Answer:
Photodegradation kinetics should be assessed via UV-Vis spectroscopy, as demonstrated for structurally related pyridylketoximes . Irradiation experiments (e.g., 254–365 nm range) must include control samples to track byproduct formation. The dimethyltetrahydro-pyran moiety may exhibit reduced ring-opening reactivity compared to non-alkylated analogs, but radical scavengers (e.g., TEMPO) should be used to suppress oxidative side reactions . Stability data inform storage conditions (e.g., amber vials) and real-time monitoring protocols for in situ photochemical reactions.

Advanced: What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations, parameterized using the compound’s InChI/SMILES descriptors (e.g., CC1CCOC(C1)C(=O)CC), can model electrophilic sites at the ketone carbonyl . Comparing frontier molecular orbitals (HOMO/LUMO) with analogs like tetrahydro-4H-thiopyran-4-one reveals how electron-donating dimethyl groups modulate reactivity . Molecular dynamics simulations further predict solvent effects on transition states, aiding in solvent selection (e.g., THF vs. DMF) for nucleophilic attacks .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
Safety Data Sheets (SDS) classify similar ketones as acute toxicity hazards (Category 4 for oral/dermal/inhalation routes) . Required precautions include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Immediate decontamination of spills with absorbents (e.g., vermiculite) and neutralization using 10% acetic acid.
  • Emergency protocols for eye/skin exposure: 15-minute rinsing with water followed by medical evaluation .

Advanced: How can researchers resolve contradictions in reported synthetic yields from different methodologies?

Methodological Answer:
Contradictions often arise from variations in reagent purity, catalytic systems, or workup procedures. Systematic analysis should:

  • Compare batch vs. continuous-flow synthesis efficiency (e.g., diazomethane methods in ).
  • Validate reproducibility via NMR or LC-MS to quantify byproducts (e.g., diastereomers or oxidation products).
  • Benchmark against structurally constrained analogs (e.g., 3,5-Dihydroxy-2-methyl-4H-pyran-4-one) to identify steric/electronic bottlenecks .

Advanced: What are the implications of the compound’s stereoelectronic properties on its interactions in catalytic systems?

Methodological Answer:
The 2,2-dimethyl groups impose significant steric hindrance, reducing accessibility to the ketone carbonyl in metal-catalyzed reactions (e.g., hydrogenation or Grignard additions). Computational docking studies (e.g., AutoDock Vina) can model interactions with chiral catalysts (e.g., BINOL-derived phosphines) to predict enantioselectivity . Comparative kinetic studies with unsubstituted tetrahydropyran-4-one analogs highlight trade-offs between steric stabilization and catalytic turnover rates .

Citations:

  • Synthesis & AI Tools:
  • Crystallography:
  • Photodegradation:
  • Safety Protocols:
  • Computational Modeling:
  • Yield Optimization:

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